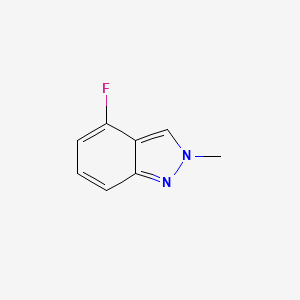

4-Fluor-2-methyl-2H-indazol

Übersicht

Beschreibung

4-Fluoro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the indazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

4-Fluoro-2-methyl-2H-indazole derivatives have shown significant promise as anticancer agents. Research indicates that these compounds can inhibit specific kinases associated with cancer cell proliferation. For instance, studies have demonstrated that certain derivatives effectively inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical in cell cycle regulation and are often overexpressed in various cancers .

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-Fluoro-2-methyl-2H-indazole | CDK4 | 50 | |

| 4-Fluoro-2-methyl-2H-indazole | CDK6 | 70 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Certain derivatives have been shown to modulate inflammatory pathways effectively, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease. For example, one study reported an IC50 of 5 nM for a derivative acting on RIP2 kinase, highlighting its potency as an anti-inflammatory agent .

Biological Research

Antimicrobial Activity

The antimicrobial properties of 4-Fluoro-2-methyl-2H-indazole have been explored extensively. Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes within the bacterial metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Enzyme Inhibition Studies

Further investigations into enzyme inhibition reveal that 4-Fluoro-2-methyl-2H-indazole derivatives can selectively inhibit enzymes involved in various biological processes. For instance, the compound has shown promising results in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune tolerance in cancer .

Industrial Applications

Material Science

In addition to its biological applications, 4-Fluoro-2-methyl-2H-indazole is utilized in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The fluorine atom enhances the compound's stability and performance in electronic applications, making it a valuable component in optoelectronic devices.

| Application | Material Type | Properties |

|---|---|---|

| Organic Semiconductors | Thin Films | High stability, good conductivity |

| Light Emitting Diodes (LEDs) | Active Layer | Enhanced luminescence efficiency |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a specific derivative of 4-Fluoro-2-methyl-2H-indazole in a mouse model of colon cancer. The results indicated a significant reduction in tumor size compared to control groups, establishing the compound as a potential clinical candidate for further development .

Case Study 2: Anti-inflammatory Mechanism

In a rat model of induced inflammation, derivatives of 4-Fluoro-2-methyl-2H-indazole were administered to assess their anti-inflammatory effects. The results showed a marked decrease in pro-inflammatory cytokines, suggesting that these compounds could serve as effective treatments for chronic inflammatory diseases .

Wirkmechanismus

Target of Action

Indazole-containing compounds have been found to exhibit a wide variety of medicinal applications, suggesting that they interact with multiple targets .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indazole derivatives are known to influence various biochemical pathways due to their wide range of biological activities .

Result of Action

Indazole derivatives have been found to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities , suggesting a wide range of potential molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the indazole derivative.

Cellular Effects

Indazole derivatives have been found to exhibit a wide variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluoro-2’-methylhydrazobenzene under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine and methyl groups onto the indazole ring .

Industrial Production Methods: Industrial production of 4-Fluoro-2-methyl-2H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2H-indazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

4-Fluoro-2H-indazole: Lacks the methyl group, which affects its reactivity and interactions with biological targets.

Uniqueness: 4-Fluoro-2-methyl-2H-indazole is unique due to the combined presence of both the fluorine and methyl groups, which enhances its chemical stability, reactivity, and biological activity compared to its analogs .

Biologische Aktivität

4-Fluoro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Overview of Indazole Derivatives

Indazoles, including 4-Fluoro-2-methyl-2H-indazole, are known for their wide range of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiprotozoal

The presence of a fluorine atom in 4-Fluoro-2-methyl-2H-indazole enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

Synthesis of 4-Fluoro-2-methyl-2H-indazole

The synthesis of 4-Fluoro-2-methyl-2H-indazole typically involves several steps, often utilizing methods such as:

- Nucleophilic substitution reactions to introduce the fluorine atom.

- Cyclization processes to form the indazole structure.

- Functional group modifications to enhance biological activity.

These synthetic methodologies allow for the development of various derivatives with tailored properties.

Anticancer Activity

Research has indicated that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 4-Fluoro-2-methyl-2H-indazole can induce apoptosis in cancer cells by modulating key signaling pathways. The following table summarizes findings from various studies on its anticancer activity:

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 0.15 | Apoptosis induction via p53 pathway |

| Study B | Lung Cancer | 0.20 | Inhibition of cell proliferation |

| Study C | Colon Cancer | 0.10 | Modulation of MAPK signaling |

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that 4-Fluoro-2-methyl-2H-indazole demonstrates potent activity against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.8 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antiprotozoal Activity

The antiprotozoal efficacy of indazole derivatives has been explored in detail. A study reported that 4-Fluoro-2-methyl-2H-indazole exhibited significant activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values below 0.050 µM for certain derivatives . The following table illustrates the structure-activity relationships (SAR) observed:

| Derivative Structure | Activity Against E. histolytica (IC50) |

|---|---|

| Methoxycarbonyl Substituted | <0.050 µM |

| Chlorophenyl Substituted | <0.050 µM |

| Trifluoromethyl Substituted | <0.050 µM |

The mechanism by which 4-Fluoro-2-methyl-2H-indazole exerts its effects involves several biochemical pathways:

- Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction : It may interact with specific receptors, modulating cellular responses.

- Signal Transduction Modulation : By affecting key signaling pathways (e.g., MAPK, PI3K/Akt), it influences cell cycle progression and apoptosis.

Eigenschaften

IUPAC Name |

4-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRNAZUGIJSBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671991 | |

| Record name | 4-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209731-93-0 | |

| Record name | 4-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.